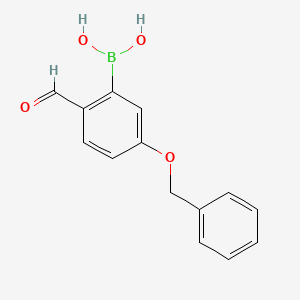

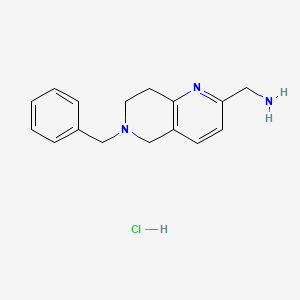

(5-(Benzyloxy)-2-formylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-(Benzyloxy)-2-formylphenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of chemical and biological applications .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. The Suzuki–Miyaura coupling is one of the most significant reactions involving boronic acids . Another reaction involves the protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen

Synthesis in Medicinal Chemistry : (5-(Benzyloxy)-2-formylphenyl)boronic acid and its derivatives are valuable intermediates in medicinal chemistry. For example, the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes, achieved through the Suzuki-Miyaura carbon-carbon cross-coupling reaction, has been shown to be advantageous for drug design (Bölcskei, Német-Hanzelik, & Keglevich, 2022).

Inhibitory Properties in Biochemistry : Aryl and heteroaryl boronic acids, including derivatives of benzyloxyphenyl boronic acid, have been studied for their hormone-sensitive lipase inhibitory properties, which are relevant in the context of metabolic diseases (Ebdrup, Jacobsen, Dhanda Farrington, & Vedsø, 2005).

Application in Organic Synthesis : The synthesis of terphenylboronic acid derivatives and their role in recognizing anomers of 2-deoxyribofuranosides showcases the utility of boronic acids in controlling stereochemistry in synthetic organic reactions (Yamashita, Amano, Shimada, & Narasaka, 1996).

Material Science and Biomedical Applications : Research on the chemistry of boronic acids, including benzyloxyphenyl boronic acid derivatives, has expanded into applications in analytical chemistry, materials’ chemistry, and medicine due to their Lewis acidity and other unique properties (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Drug Delivery Systems : Boronic acid-containing drugs have been encapsulated using polymeric carriers for improved pharmacokinetics and targeted drug release. This approach has been applied in antitumor chemotherapy and boron neutron capture therapy (Kim, Suzuki, & Nagasaki, 2020).

Fluorescent Chemosensors : Boronic acids, including derivatives of benzyloxyphenyl boronic acid, are used in the development of fluorescent chemosensors for detecting biological active substances, which is crucial in disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-formyl-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFDHTIODOFOKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742680 |

Source

|

| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Benzyloxy)-2-formylphenyl)boronic acid | |

CAS RN |

1226773-36-9 |

Source

|

| Record name | [5-(Benzyloxy)-2-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)